Ammonium oxalate monohydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diazanium;oxalate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMNVXKYCPHLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] | |
| Record name | Ammonium oxalate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Historical Context and Foundational Research of Ammonium Oxalate Monohydrate
Early Identification and Characterization of Oxalic Acid Derivatives
The journey to understanding ammonium (B1175870) oxalate (B1200264) began with the exploration of its acidic counterpart, oxalic acid. The preparation of oxalate salts from plants was known from at least 1745, when Dutch physician Herman Boerhaave isolated a salt from wood sorrel (Oxalis genus), from which the acid derives its name. vedantu.comwikipedia.org In 1769, German chemist Johann Christian Wiegleb also isolated the acid. manavchem.comencyclopedia.com A significant breakthrough occurred in 1776 when Swedish chemists Carl Wilhelm Scheele and Torbern Olof Bergman successfully produced oxalic acid by reacting sugar with concentrated nitric acid. vedantu.comwikipedia.org Scheele initially named the substance "sugar acid" (socker-syra), and by 1784, he had demonstrated that this synthetically produced acid was identical to the one found in natural sources. wikipedia.org
The first comprehensive account of oxalic acid's properties was published by Bergman in 1776. royalsocietypublishing.org These early studies laid the groundwork for the synthesis and characterization of its various salts, known as oxalates. The creation of ammonium oxalate was a straightforward acid-base reaction, combining oxalic acid with an ammonia (B1221849) source like ammonium hydroxide (B78521). testbook.com A pivotal moment in the history of chemistry, indirectly related to oxalates, was Friedrich Wöhler's 1824 synthesis of oxalic acid from cyanogen (B1215507), which was among the first syntheses of a natural product from inorganic starting materials. wikipedia.orgmanavchem.com This experiment was a critical step in challenging the then-prevalent theory of vitalism. encyclopedia.com Wöhler's more famous synthesis of urea (B33335) from ammonium cyanate (B1221674) in 1828, a reaction in which oxalic acid can be used to precipitate the urea product for confirmation, further solidified the foundations of modern organic chemistry. wikipedia.org
The physical and chemical properties of these early-identified compounds were gradually documented. Ammonium oxalate was identified as a colorless, odorless, crystalline solid, typically encountered as a monohydrate ((NH₄)₂C₂O₄·H₂O). wikipedia.org
Pivotal Role in the Development of Early Analytical Techniques
The late 18th and 19th centuries saw the rise of quantitative chemical analysis, with gravimetry emerging as a cornerstone technique. quimlab.com.brlibretexts.org Gravimetric analysis allows for the quantitative determination of a substance by weighing a pure, insoluble compound derived from it. wikipedia.org In this context, ammonium oxalate became an indispensable reagent.
Its most significant and enduring role was in the gravimetric determination of calcium. wikipedia.org Chemists discovered that adding an ammonium oxalate solution to a sample containing calcium ions would cause the quantitative precipitation of calcium oxalate, a sparingly soluble salt. wikipedia.orghealthtelegram.com The reaction proceeds as follows:
Ca²⁺(aq) + (NH₄)₂C₂O₄(aq) → CaC₂O₄(s) + 2NH₄⁺(aq)
This method was highly precise because the resulting calcium oxalate precipitate could be easily filtered, washed, dried, and weighed. solubilityofthings.com Alternatively, the precipitate could be ignited at a high temperature to convert it to calcium oxide, which was then weighed to determine the original calcium content. wikipedia.org The accuracy of this method was such that gravimetric analysis was used to determine the atomic masses of many elements to a high degree of precision. wikipedia.org The technique was fundamental in the analysis of minerals, ores, and industrial materials, where determining calcium content was often crucial. quimlab.com.br
The use of ammonium oxalate was not limited to calcium. It was also employed for the detection and determination of other metals that form insoluble oxalates, such as lead and rare earth elements. vedantu.com Its function as a precipitating agent was a classic example of applying the principles of chemical equilibrium and solubility to achieve precise analytical results, cementing its place in the toolkit of early analytical chemists. quimlab.com.br
Evolution of Academic Understanding and Research Focus
The academic perception of ammonium oxalate has evolved significantly from its initial status as a simple analytical reagent. While its role in classical gravimetric analysis remains a textbook example of chemical principles, modern research has explored more complex facets of the compound.
In the 20th and 21st centuries, the focus shifted towards understanding its structural properties and its utility in materials science. Advanced diffraction studies have provided detailed insights into the refined crystal structure of ammonium oxalate monohydrate. google.com This deeper structural understanding has opened avenues for its use as a precursor in the synthesis of other materials. For instance, it is used as a precipitating agent in the co-precipitation method to create homogeneous and pure catalysts and other complex oxides. taylorandfrancis.com Research has also been conducted on the synthesis of complex metal oxalates, such as ammonium niobium oxalate, where ammonium oxalate is a key reactant. google.com
The compound's chemical properties continue to be explored in new contexts. Acid ammonium oxalate, a solution acidified to a low pH, is used in soil science to extract iron and aluminum from poorly crystalline minerals, helping to characterize soil properties. wikipedia.orgvedantu.comresearchgate.net In the field of cultural heritage conservation, ammonium oxalate treatments are applied to limestone and marble. The reaction forms a protective surface layer of calcium oxalate, which is more resistant to acidic environments than the original calcium carbonate stone, thus passivating the surface. unibo.it
Furthermore, research now delves into the broader environmental and biological roles of oxalates. Studies investigate the biogeochemistry of oxalates in soils and the quantification of soluble versus insoluble oxalates in mineral mixtures. mdpi.comtandfonline.com There is also significant interest in the metabolic pathways of oxalates in plants and microorganisms, driven by the compound's role as an anti-nutrient in foods and its involvement in the formation of kidney stones in humans. healthtelegram.comresearchgate.netelifesciences.org This evolution marks a transition from viewing ammonium oxalate merely as a tool for measurement to recognizing it as a versatile compound with applications in materials synthesis, environmental science, and conservation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | (NH₄)₂C₂O₄·H₂O | wikipedia.org |
| Molecular Weight | 142.11 g/mol | - |
| Appearance | Colorless/white crystalline solid | wikipedia.org |
| Odor | Odorless | encyclopedia.com |
| Melting Point | 70 °C (decomposes) | wikipedia.org |
| Density | 1.5 g/cm³ | testbook.com |
| Solubility in Water | 5.20 g/100 mL (at 25 °C) | wikipedia.org |
Table 2: Key Historical Developments
| Year (approx.) | Development | Significance | Source(s) |
| 1776 | Carl Wilhelm Scheele synthesizes oxalic acid from sugar and nitric acid. | First synthesis of the parent acid, paving the way for its derivatives. | vedantu.comwikipedia.orgencyclopedia.com |
| 1776 | Torbern Bergman publishes the first detailed study on the properties of oxalic acid. | Establishes the foundational chemical knowledge of oxalates. | royalsocietypublishing.org |
| 1824 | Friedrich Wöhler synthesizes oxalic acid from inorganic cyanogen. | A key early synthesis of a natural product, challenging vitalism theory. | wikipedia.orgmanavchem.com |
| Mid-19th Century | Ammonium oxalate is established as a key reagent in gravimetric analysis. | Becomes the standard method for the highly precise quantification of calcium. | wikipedia.orgjustdial.com |
| Late 20th Century | Use in stone conservation is developed. | A new application emerges, using the compound to form protective calcium oxalate layers on monuments. | unibo.it |
| 21st Century | Used as a precursor in materials science and for soil analysis. | Research focus expands to include synthesis of advanced materials and environmental characterization. | vedantu.comtaylorandfrancis.com |
Synthesis and Reaction Chemistry of Ammonium Oxalate Monohydrate
Synthetic Methodologies for Ammonium (B1175870) Oxalate (B1200264) Monohydrate
The preparation of ammonium oxalate monohydrate is typically achieved through straightforward acid-base neutralization or double displacement reactions. The most common laboratory and industrial method involves the reaction of oxalic acid with an ammonium source, such as ammonium hydroxide (B78521) or ammonium carbonate, in an aqueous solution. evitachem.com The resulting salt can then be crystallized from the solution as the monohydrate form.
Another synthetic approach involves the reaction of a metal oxalate with ammonium carbonate. evitachem.comgoogle.com This method can be particularly useful when starting from a readily available metal oxalate. The reaction is typically carried out in a liquid medium like water or methanol. evitachem.com A less common but notable method is the hydrolysis of cyanogen (B1215507) in a neutral or slightly acidic aqueous environment. Additionally, heating a mixture of anhydrous oxalic acid and urea (B33335) can also yield ammonium oxalate, alongside oxamide (B166460).
Table 1: Synthetic Routes for this compound
| Reactants | Reaction Conditions | Chemical Equation | Reference |
|---|---|---|---|
| Oxalic acid, Ammonium carbonate | Aqueous solution, gentle warming may be used | H₂C₂O₄ + (NH₄)₂CO₃ → (NH₄)₂C₂O₄ + H₂O + CO₂ | evitachem.com |
| Oxalic acid, Ammonium hydroxide | Aqueous solution, pH monitored to neutrality (~6.5-7.0) | H₂C₂O₄ + 2NH₄OH → (NH₄)₂C₂O₄ + 2H₂O | |
| Metal Oxalate, Ammonium carbonate | Liquid medium (water, methanol), temperatures from -50°C to 300°C | MeC₂O₄ + (NH₄)₂CO₃ → (NH₄)₂C₂O₄ + MeCO₃ | evitachem.comgoogle.com |
| Anhydrous oxalic acid, Urea | Heated mixture (150-160°C) | H₂C₂O₄ + 2(NH₂)₂CO → (NH₄)₂C₂O₄ + (CONH₂)₂ + CO₂ |
Mechanistic Studies of Formation Reactions
The formation of crystalline this compound from aqueous solution is more complex than the simple stoichiometry suggests, involving nucleation and crystal growth influenced by reaction conditions. The "ammonia coordination method" has been studied for the synthesis of fibrous metal oxalates and provides insight into the role of ammonia (B1221849). rsc.org In this context, ammonia molecules can coordinate with metal ions (in this case, the implicit counter-ion to the oxalate if not ammonium itself), influencing the crystal's growth pattern. For the direct synthesis of ammonium oxalate, the key steps are the dissolution of reactants, the neutralization reaction to form (NH₄)₂C₂O₄ in solution, and the subsequent crystallization of the monohydrate.
The crystallization process is governed by factors such as supersaturation, temperature, and the presence of impurities. The crystal structure of this compound consists of ammonium cations and oxalate anions linked by N-H···O hydrogen bonds, which form a "wine-rack" motif. researchgate.net The formation of this stable crystal lattice from the solvated ions in solution is the final step of the synthesis. Neutron diffraction studies have been crucial in understanding the hydrogen bonding networks that stabilize the crystal structure, revealing that hydrogen oxalate ions can form infinite chains through asymmetric hydrogen bonds.
Derivatization and Conversion Reactions
This compound is a valuable precursor for synthesizing a range of other chemical compounds, including inorganic metal oxalates, coordination complexes, and the organic compound oxamide.
Ammonium oxalate is widely used as a precipitating agent to synthesize various metal oxalates due to the low solubility of many of these salts in water. taylorandfrancis.comamericanelements.com This property is exploited in analytical chemistry for the quantitative determination of metals like calcium, where adding ammonium oxalate to a solution containing Ca²⁺ ions leads to the formation of a calcium oxalate precipitate. evitachem.com The reaction is also a key step in various material synthesis pathways. For instance, ferrous oxalate can be produced by reacting ferrous chloride (from industrial pickle liquor) with ammonium oxalate. google.com
Beyond simple precipitation, the oxalate ion (C₂O₄²⁻) derived from ammonium oxalate is an excellent bidentate chelating ligand, meaning it can bind to a central metal ion at two points. scielo.brajol.info This allows for the synthesis of complex coordination compounds. A well-known example is the formation of the trisoxalatoferrate(III) anion, [Fe(C₂O₄)₃]³⁻, from an iron(II) source, which is oxidized in the presence of oxalate. cerritos.eduweebly.com Ammonium oxalate can be used as the oxalate source in the synthesis of various coordination complexes with metals like cobalt, niobium, and iron. scielo.brajol.infowikipedia.org The oxalate coprecipitation route is a common method for producing precursors for mixed metal oxides, such as those with perovskite or spinel structures, used in superconductors and other advanced materials. taylorandfrancis.comlew.ro
Table 2: Examples of Metal Oxalates and Coordination Complexes from Ammonium Oxalate
| Metal Source | Product | Reaction Context/Significance | Reference |
|---|---|---|---|
| Calcium chloride (CaCl₂) | Calcium oxalate (CaC₂O₄) | Analytical chemistry for quantitative precipitation of calcium ions. | evitachem.com |
| Ammonium iron(II) sulfate (B86663) | Iron(II) oxalate (FeC₂O₄) | Intermediate in the synthesis of more complex iron coordination compounds. | cerritos.edu |
| Cobalt(III) amine complexes | Oxalato-bis(diamine)cobalt(III) complexes | Synthesis of octahedral cobalt(III) coordination complexes where oxalate acts as a bidentate ligand. | ajol.info |
| Hydrated niobium oxide | Ammonium oxotris(oxalate)niobate ((NH₄)₃NbO(C₂O₄)₃·H₂O) | Precursor for the low-temperature synthesis of niobium carbide (NbC). | scielo.brscielo.br |
| Various metal salt solutions | Mixed cationic oxalates | Coprecipitation method to create precursors for mixed metal oxides (e.g., for superconductors). | taylorandfrancis.comlew.ro |
This compound can be converted to oxamide ((CONH₂)₂), a valuable controlled-release nitrogen fertilizer, through thermal dehydration. google.com The reaction involves heating ammonium oxalate, which causes the loss of two water molecules to form the diamide.
(NH₄)₂C₂O₄ → (CONH₂)₂ + 2H₂O
Research has shown that this pyrolysis reaction is often inefficient when performed on pure ammonium oxalate. patsnap.com The process can be significantly improved by carrying it out in the presence of an acidic phosphorus-containing catalyst, such as phosphoric acid, ammonium phosphate (B84403), monosodium phosphate, or phosphorus pentoxide. google.comgoogle.com The reaction is typically conducted at temperatures between 180°C and 220°C. google.com Kinetic studies have investigated the thermal decomposition to optimize the production of oxamide, which is seen as a key application for large-scale ammonium oxalate production. google.comresearchgate.net Without a catalyst, the rapid decomposition of ammonium oxalate begins around 215°C, yielding not just oxamide but also ammonia, carbon monoxide, and carbon dioxide as decomposition byproducts. researchgate.net
Table 3: Conditions for Dehydration of Ammonium Oxalate to Oxamide
| Temperature Range | Catalyst | Observations | Reference |
|---|---|---|---|
| 180°C - 200°C | Monoammonium phosphate (4-15% by weight) | Pyrolytic dehydration to produce oxamide in high purity. | google.com |
| 180°C - 200°C | Diammonium phosphate (4-15% by weight) | Catalyzes the pyrolysis reaction, improving yield. | google.com |
| 180°C - 200°C | Phosphorus pentoxide (4-15% by weight) | Acts as an effective catalyst for the dehydration. | google.com |
| Begins at 215°C | None | Rapid decomposition occurs, yielding NH₃, CO, and CO₂ in addition to any oxamide formed. | researchgate.net |
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Acetone | CH₃COCH₃ |
| Ammonia | NH₃ |
| Ammonium Carbonate | (NH₄)₂CO₃ |
| Ammonium Hydroxide | NH₄OH |
| Ammonium Iron(II) Sulfate | Fe(NH₄)₂(SO₄)₂ |
| Ammonium Oxalate | (NH₄)₂C₂O₄ |
| This compound | (NH₄)₂C₂O₄·H₂O |
| Ammonium Phosphate | (NH₄)₃PO₄ |
| Calcium Chloride | CaCl₂ |
| Calcium Oxalate | CaC₂O₄ |
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
| Cyanogen | (CN)₂ |
| Diammonium Phosphate | (NH₄)₂HPO₄ |
| Ferrous Chloride | FeCl₂ |
| Ferrous Oxalate | FeC₂O₄ |
| Iron(II) Oxalate | FeC₂O₄ |
| Methanol | CH₃OH |
| Monoammonium Phosphate | NH₄H₂PO₄ |
| Monosodium Phosphate | NaH₂PO₄ |
| Niobium Carbide | NbC |
| Oxalic Acid | H₂C₂O₄ |
| Oxamide | (CONH₂)₂ |
| Phosphoric Acid | H₃PO₄ |
| Phosphorus Pentoxide | P₄O₁₀ |
Crystallographic and Structural Characterization of Ammonium Oxalate Monohydrate
Crystal Structure Elucidation
The precise arrangement of atoms and molecules within the crystal lattice of ammonium (B1175870) oxalate (B1200264) monohydrate has been determined through a combination of advanced diffraction techniques.
X-ray diffraction analysis has been fundamental in determining the crystal system, unit cell dimensions, and space group of ammonium oxalate monohydrate. Early studies established the foundational crystallographic data, which have been refined over the years with modern equipment.
At both room temperature and 150 K, this compound crystallizes in the orthorhombic system. bibliotekanauki.pl The space group has been consistently identified as P2₁2₁2. bibliotekanauki.placs.org This non-centrosymmetric space group indicates a chiral crystal structure. The unit cell contains four ammonium cations, two oxalate anions, and two water molecules. bibliotekanauki.pl
Theoretical calculations based on density functional theory (DFT) have produced an optimized structure that shows excellent agreement with experimental X-ray diffraction data. researchgate.net
Table 1: Unit Cell Parameters of this compound
| Temperature | a (Å) | b (Å) | c (Å) | Crystal System | Space Group | Source |
| Room Temp. | 8.035 | 10.309 | 3.795 | Orthorhombic | P2₁2₁2 | bibliotekanauki.pl |
| Room Temp. | 8.03 | 10.3 | 3.82 | Orthorhombic | P2₁2₁2 | actuatelab.ie |
| 150 K | 8.017 | 10.309 | 3.735 | Orthorhombic | P2₁2₁2 | researchgate.net |
While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is particularly advantageous for accurately determining the positions of hydrogen atoms. This is crucial for understanding the roles of the ammonium cations (NH₄⁺) and water molecules (H₂O) in the crystal structure.
Neutron diffraction studies have been instrumental in refining the crystal structure of this compound. scientificlabs.co.uk These studies have successfully determined the positions of the hydrogen atoms in both the ammonium ions and the water molecules. iaea.org The analysis confirmed the non-planar nature of the oxalate anion and revealed that the ammonium group is distorted, which is attributed to the specific N-H···O hydrogen bonding within the crystal. iaea.org The combined use of neutron and X-ray diffraction has provided a comprehensive understanding of isotope and bonding effects in the compound. ugr.es
The crystal structure of this compound is extensively stabilized by a complex three-dimensional network of hydrogen bonds. These interactions involve the ammonium cations, oxalate anions, and water molecules, and are responsible for many of the compound's physical properties.
The hydrogen bonding can be categorized into interlayer N-H···O bonds and intralayer O-H···O bonds. researchgate.net The oxalate anions and water molecules are linked by N-H···O hydrogen bonds, forming infinite zigzag chains parallel to the a-axis. acs.org These chains are then interconnected by ammonium cations, which form four out-of-layer N-H···O hydrogen bonds, creating a robust 3D network. acs.org
A notable feature of this hydrogen-bonded structure is the formation of "wine-rack" like motifs. acs.org In this arrangement, oxalate anions, water molecules, and ammonium cations act as hinges, with the N-H···O hydrogen bonds serving as the connecting arms. acs.orgresearchgate.net This specific arrangement is believed to be responsible for the unusual negative linear compressibility observed in the material under high pressure. acs.org The water molecules are not coordinated to the oxalate or ammonium ions but are held in place by hydrogen bonds to their hydrogen and oxygen atoms. csic.es
A particularly interesting feature of the this compound structure is the non-planar conformation of the oxalate anion (C₂O₄²⁻). In many simple salts, the oxalate ion is planar. However, in this compound, the two planar O₂C- groups are twisted with respect to each other around the central C-C bond.
The angle of this twist has been measured to be approximately 26.6° at room temperature and 26.9° at 150 K. bibliotekanauki.pl This non-planarity is attributed to the specific strains imposed by the hydrogen bonding network within the crystal. scispace.com A similar degree of twist has been observed in other oxalate-containing compounds. mdpi.com Theoretical studies have indicated that for an isolated oxalate dianion, a twisted conformation (D₂d symmetry) is actually more stable than the planar (D₂h) form. researchgate.net
The bond distances within the crystal have been precisely measured. At 150 K, the central C-C bond length in the oxalate ion is 1.568 Å, which is slightly longer than the room temperature value of 1.559 Å. bibliotekanauki.pl
Table 2: Selected Bond Distances in this compound
| Bond | Experimental Distance (Å) at 150K bibliotekanauki.pl | Calculated Distance (Å) csic.es |
| C1-C1 | 1.568(2) | 1.574 |
| C1-O1 | 1.2555(14) | 1.264 |
| C1-O2 | 1.2521(14) | 1.266 |
| N1-H1 | 0.926(18) | 1.050 |
| N1-H2 | 0.902(19) | 1.050 |
| N1-H3 | 0.919(19) | 1.050 |
| N1-H4 | 0.886(19) | 1.049 |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
Crystal Growth Dynamics and Morphology
The formation of this compound crystals from solution is a dynamic process influenced by various factors, including supersaturation and the presence of impurities.
The growth of this compound single crystals from aqueous solutions has been a subject of detailed kinetic studies. The process is typically carried out by growing crystals on seeds from solutions with a known level of supersaturation at a constant temperature, such as 30°C. bibliotekanauki.pl The supersaturation (s) is a key driving force for crystal growth and is calculated using the formula s = (c – c₀)/c₀, where c is the actual concentration and c₀ is the equilibrium solubility. bibliotekanauki.pl
Studies have investigated the growth kinetics on specific crystal faces, such as the (100) and (110) faces, using in-situ techniques. lnu.edu.ua The presence of impurities, such as divalent cations like Co(II) and Ni(II), has been shown to significantly influence the growth kinetics. bibliotekanauki.plresearchgate.net These impurities can alter the crystal morphology and become incorporated into the crystal structure. bibliotekanauki.pl For instance, nickel sulfate (B86663) has been observed to inhibit the growth of ammonium oxalate crystals. core.ac.uk The investigation into the effects of various impurities on growth rates is an active area of research. scientificlabs.co.uk
Influence of Impurities on Crystal Growth Rates and Habits
The presence of even minute quantities of impurities in a crystallization solution can profoundly impact the growth kinetics and morphology of this compound crystals. researchgate.net These impurities can either suppress or, in some cases, accelerate the crystal growth processes. researchgate.net The effect of an impurity is often selective to specific crystallographic faces, leading to a modification of the crystal's habit. scispace.com
The mechanism behind this influence is primarily the adsorption of impurity molecules or ions onto the active growth sites on the crystal surface. scispace.comuni-halle.de This adsorption can block the incorporation of the solute molecules, thereby retarding growth. The degree of this retardation often depends on the concentration of the impurity. For instance, studies have shown that with an increasing concentration of Mn(II) ions, there is a decrease in the growth rates along the <100>, <010>, and <001> directions of this compound crystals. researchgate.net Similarly, Cr(III) ions also lead to a decrease in the growth rates of different faces, with the growth of a particular face only occurring above a critical supersaturation level that increases with impurity concentration. researchgate.net
Conversely, some impurities can enhance growth rates. Research on the effect of Fe(III) ions on this compound crystals revealed an increase in the growth rates of different faces, which is contrary to the commonly observed inhibitory effect of impurities. researchgate.net The effect of Cu(II) ions is more complex, causing a decrease in the growth rate of the (001) face while increasing the rates for the (100) and (010) faces. researchgate.netresearchgate.net This selective action highlights how impurities can be used to modify crystal habits.
The table below summarizes the observed effects of various cationic impurities on the growth rates of this compound crystals.
| Impurity Ion | Effect on Growth Rate | Reference |
| Mn(II) | Decreases growth rates along <100>, <010>, and <001> directions. | researchgate.net |
| Cr(III) | Decreases growth rates of different faces. | researchgate.net |
| Fe(III) | Increases growth rates of different faces. | researchgate.net |
| Cu(II) | Decreases growth rate of (001) face, increases for (100) and (010) faces. | researchgate.netresearchgate.net |
| Co(II) | Leads to an increase in the supersaturation ratio corresponding to the metastable zone width, suggesting an effect on nucleation and growth. | researchgate.net |
| Ni(II) | Similar to Co(II), leads to a more pronounced increase in the supersaturation ratio. | researchgate.net |
Metastable Zone Width Determination in Crystallization Processes
The metastable zone width (MSZW) is a critical parameter in crystallization, representing the region of supersaturation where spontaneous nucleation is unlikely to occur, but existing crystals can grow. uni-halle.de The width of this zone is influenced by factors such as cooling rate, solution pH, and the presence of impurities. researchgate.netdoi.org
Studies on this compound have shown that certain impurities can significantly alter the MSZW. An investigation into the effect of various bivalent and trivalent cations at 30°C revealed that Mn(II), Co(II), and Ni(II) impurities lead to an increase in the maximum supersaturation ratio (Sₘₐₓ) that defines the metastable zone width. researchgate.netresearchgate.net The effect was more pronounced for Co(II) and Ni(II) compared to Mn(II). researchgate.netresearchgate.net In contrast, Cu(II), Fe(III), and Cr(III) impurities were found to have practically no effect on Sₘₐₓ. researchgate.netresearchgate.net
The increase in MSZW is often attributed to the adsorption of impurity ions on the crystal surface, which increases the energy barrier for nucleation. researchgate.net This blockage of active growth sites on the developing nuclei means a greater driving force (higher supersaturation) is required for nucleation to proceed. researchgate.netuni-halle.de Polythermal methods, coupled with in-situ ATR-FTIR spectroscopy, have been employed to determine the MSZW and have indicated that ammonium oxalate aqueous solutions can exhibit different nucleation behaviors depending on the cooling rates. researchgate.net
| Impurity Ion | Effect on Metastable Zone Width (Sₘₐₓ) | Reference |
| Mn(II) | Increases Sₘₐₓ | researchgate.netresearchgate.net |
| Co(II) | Pronounced increase in Sₘₐₓ | researchgate.netresearchgate.net |
| Ni(II) | Pronounced increase in Sₘₐₓ | researchgate.netresearchgate.net |
| Cu(II) | Practically no effect | researchgate.netresearchgate.net |
| Fe(III) | Practically no effect | researchgate.netresearchgate.net |
| Cr(III) | Practically no effect | researchgate.netresearchgate.net |
Segregation Coefficient of Impurity Species During Crystallization
The segregation coefficient (k_eff) quantifies the distribution of an impurity between the solid crystal and the mother liquor. researchgate.net It is a crucial parameter for understanding and controlling the purity of the final crystalline product. The segregation of impurities is closely linked to the growth kinetics and is influenced by factors like supersaturation and impurity concentration. bibliotekanauki.plresearchgate.net
Research on this compound has explored the segregation of various cationic impurities. For Mn(II), the segregation is associated with a time-dependent adsorption of the impurity, particularly when there is a sudden increase in the crystal growth rate. researchgate.net A relationship has been established between the effective segregation coefficient and the face growth rate, based on a model involving surface coverage by the adsorbed impurity. researchgate.net
Studies on Cu(II), Fe(III), and Cr(III) ions have shown that their segregation behavior differs. researchgate.net For Cr(III), a threshold supersaturation of about 0.03 is required for it to be captured in the crystals. researchgate.net Above this threshold, the segregation coefficient increases with increasing supersaturation and decreasing impurity concentration. researchgate.net In contrast, no such threshold was observed for Cu(II) and Fe(III) ions. researchgate.net At a given supersaturation and impurity concentration, the segregation coefficient was found to decrease in the order: k_eff[Cu(II)] ≫ k_eff[Fe(III)] > k_eff[Cr(III)]. researchgate.net It has been suggested that the dehydration energies of the cations are a primary factor determining their incorporation into the growing crystal. researchgate.netscientificlabs.ie
| Impurity Ion | Segregation Behavior | Reference |
| Mn(II) | Segregation is time-dependent and linked to sudden increases in growth rate. | researchgate.net |
| Cu(II) | No threshold supersaturation for capture; highest segregation coefficient among the three studied. | researchgate.net |
| Fe(III) | No threshold supersaturation for capture; intermediate segregation coefficient. | researchgate.net |
| Cr(III) | Requires a threshold supersaturation of ~0.03 for capture; lowest segregation coefficient. | researchgate.net |
Doping Effects on Host Crystal Properties (e.g., Potassium Dihydrogen Phosphate)
This compound can also be used as a dopant to modify the properties of other host crystals, such as potassium dihydrogen phosphate (B84403) (KDP), a widely used nonlinear optical (NLO) material. sciensage.info The incorporation of ammonium oxalate into the KDP crystal lattice can lead to significant changes in its structural, mechanical, and spectroscopic properties. sciensage.infosciensage.info
Studies have shown that doping KDP with 1 mol% of this compound can enhance its mechanical strength. sciensage.info The Vickers microhardness number of the doped KDP crystal was found to be greater than that of a pure KDP crystal, indicating improved mechanical stability. sciensage.info
Powder X-ray diffraction (PXRD) analysis of ammonium oxalate-doped KDP crystals confirms that they retain their crystalline nature and tetragonal structure, albeit with slight changes in the lattice parameters due to the incorporation of the dopant. sciensage.info Fourier-transform infrared (FTIR) spectroscopy has also been used to confirm the presence of the dopant in the KDP crystal lattice, with observed shifts in vibrational frequencies and the appearance of new absorption peaks compared to pure KDP. sciensage.info These investigations demonstrate that doping with this compound is a viable method for tuning the physical properties of KDP crystals for specific applications. sciensage.infosciensage.info
| Host Crystal | Dopant | Observed Effects on Host Crystal Properties | Reference |
| Potassium Dihydrogen Phosphate (KDP) | This compound (1 mol%) | Increased mechanical strength (Vickers microhardness). Slight changes in lattice parameters while maintaining tetragonal structure. Altered spectroscopic properties (FTIR). | sciensage.info |
Thermal Decomposition Pathways of Ammonium Oxalate Monohydrate
Thermogravimetric (TG/DTG) and Differential Thermal Analysis (DTA/DSC)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for elucidating the thermal behavior of ammonium (B1175870) oxalate (B1200264) monohydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic processes.
Studies using simultaneous TGA, DTA, and Effluent Gas Analysis (EGA) have shown that ammonium oxalate is significantly less stable than alkali metal oxalates. researchgate.netcolab.ws The decomposition process typically involves distinct stages corresponding to dehydration and subsequent decomposition. researchgate.netcolab.ws
In an inert atmosphere, the decomposition of ammonium oxalate monohydrate proceeds through a series of endothermic mass losses. jst.go.jp The initial step is the loss of the water of hydration. This is followed by the decomposition of the anhydrous ammonium oxalate. jst.go.jp DTA curves show endothermic peaks corresponding to these mass loss events. scielo.brscielo.br For instance, in an argon atmosphere, a multi-step decomposition is observed, with distinct endothermic peaks corresponding to different decomposition stages. scielo.brscielo.brresearchgate.net Sharp endothermic peaks generally signify phase changes like melting or transitions between crystalline forms, whereas broad endothermic peaks are characteristic of dehydration reactions. vbcop.org
The decomposition in an oxidizing atmosphere, such as air, also shows multiple stages. jst.go.jp While the fundamental decomposition mechanism is similar to that in an inert atmosphere, the gaseous products are oxidized. jst.go.jp This results in additional exothermic reactions, which are visible on the DTA curve. For example, the decomposition of related iron (III) oxalate complexes shows different DTA profiles in nitrogen versus air, with exothermic peaks appearing in the latter due to oxidation. rsc.org
The following table summarizes the typical thermal events observed during the decomposition of this compound under different conditions.
| Thermal Event | Temperature Range (°C) | Atmosphere | Technique | Observation |
| Dehydration | ~70 - 145 | Inert/Air | TG/DTA | Endothermic mass loss corresponding to the removal of one water molecule. scielo.brscielo.brquora.com |
| Decomposition Stage 1 | ~180 - 220 | Inert | TG/DTA | Partial decomposition, evolution of some gaseous products. scielo.brscielo.br |
| Decomposition Stage 2 | ~215 - 300 | Inert/Air | TG/DTA | Major decomposition of the remaining oxalate structure, significant mass loss. researchgate.netscielo.brscielo.br |
Identification and Quantification of Gaseous Decomposition Products
The gaseous products evolved during the thermal decomposition of this compound have been identified using techniques like mass spectrometry (MS) coupled with thermal analysis.
In an inert atmosphere (e.g., argon or nitrogen), the primary gaseous products are:
Water (H₂O): Released during the initial dehydration step. scielo.brscielo.br
Ammonia (B1221849) (NH₃): A major product from the decomposition of the ammonium ion. researchgate.netjst.go.jpscielo.brscielo.br
Carbon monoxide (CO): Formed from the breakdown of the oxalate group. researchgate.netjst.go.jpscielo.brscielo.br
Carbon dioxide (CO₂): Also a product of oxalate decomposition. researchgate.netjst.go.jpscielo.brscielo.br
The evolution of these gases corresponds to the mass loss steps observed in TGA. jst.go.jpscielo.brscielo.br For example, a study combining TG-DTA-MS confirmed the release of ammonia, water vapor, carbon monoxide, and carbon dioxide during the decomposition in an inert atmosphere. jst.go.jp
In a thermo-oxidative atmosphere (e.g., simulated air), the gaseous products are different due to oxidation reactions:
Nitrogen monoxide (NO): Formed from the oxidation of ammonia. jst.go.jp
Additional water vapor (H₂O): Produced from oxidation reactions. jst.go.jp
Carbon dioxide (CO₂): The primary carbon-containing gas, resulting from the oxidation of carbon monoxide. jst.go.jp
The table below details the gaseous products identified under different atmospheric conditions.
| Atmosphere | Gaseous Products |
| Inert (Argon, Nitrogen) | H₂O, NH₃, CO, CO₂ researchgate.netjst.go.jpscielo.brscielo.br |
| Oxidizing (Air) | NO, H₂O, CO₂ jst.go.jp |
Solid-State Transformations and Phase Changes During Heating
During the heating of this compound, several solid-state transformations and phase changes occur, which can be observed using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
The initial dehydration of (NH₄)₂C₂O₄·H₂O leads to the formation of anhydrous ammonium oxalate, (NH₄)₂C₂O₄. jst.go.jp Further heating can lead to the formation of an intermediate solid, ammonium hydrogen oxalate (NH₄HC₂O₄). jst.go.jpcopernicus.org This intermediate then decomposes at higher temperatures. jst.go.jp
The decomposition process can also lead to changes in the crystallinity of the material. For some related oxalate compounds, the initial crystalline structure collapses and becomes amorphous before recrystallizing into a different phase at higher temperatures. scielo.brscielo.br For instance, the thermal decomposition of monohydrated ammonium oxotris(oxalate)niobate shows that the material becomes amorphous after the initial decomposition steps and then crystallizes into orthorhombic and subsequently monoclinic niobium pentoxide at higher temperatures. scielo.brscielo.br Some studies on other oxalates have also noted solid-state transformations that occur without any weight loss, indicating phase transitions. nih.gov
The formation of intermediate solid phases is a key aspect of the decomposition pathway. The table below outlines the solid-state transformations that have been proposed.
| Temperature Range | Transformation |
| Initial Heating | (NH₄)₂C₂O₄·H₂O → (NH₄)₂C₂O₄ + H₂O jst.go.jp |
| Intermediate Stage | (NH₄)₂C₂O₄ → NH₄HC₂O₄ + NH₃ jst.go.jpcopernicus.org |
| Final Decomposition | NH₄HC₂O₄ → Gaseous Products jst.go.jp |
Kinetics and Mechanisms of Thermal Dehydration and Decomposition
The kinetics of the thermal dehydration and decomposition of this compound can be investigated by analyzing thermogravimetric data obtained at different heating rates. The activation energy (Ea), a key kinetic parameter, can be determined using various mathematical models.
The dehydration process, being the initial step, has been a focus of kinetic studies. The activation energy for dehydration can vary depending on the specific conditions and the method of calculation. For related oxalate hydrates, the activation energies for dehydration have been reported to be in the range of 68 to 83 kJ·mol⁻¹. upce.cz
The decomposition of anhydrous ammonium oxalate is a more complex process. One proposed mechanism involves the formation of oxamide (B166460) through hot dehydration, which is then followed by decomposition into oxalic acid and ammonia. osti.gov The presence of catalysts, such as phosphoric acid, can influence the reaction pathways and lower the temperature at which dehydration occurs. researchgate.net
Kinetic models, such as the Johnson-Mehl-Avrami-Kolomogorov model, are used to describe the kinetics of solid-state phase transitions. scispace.com Isoconversional methods are also employed to determine the activation energy from non-isothermal TGA data. scispace.comacs.org For complex reactions like the thermal decomposition of oxalates, a combination of kinetic models may be necessary to accurately describe the different stages of the reaction, including any induction periods and the main decomposition reactions. acs.org
Influence of Ambient Atmosphere and Particle Size on Decomposition
The ambient atmosphere and the particle size of the this compound sample can significantly influence the thermal decomposition process.
Influence of Ambient Atmosphere:
As discussed previously, the composition of the gaseous products is highly dependent on whether the atmosphere is inert or oxidizing. jst.go.jp In an oxidizing atmosphere, the exothermic oxidation of decomposition products can alter the heat flow of the reaction, as seen in DTA curves. jst.go.jprsc.org The presence of certain gases can also influence the reaction. For example, in an ammonia stream, the yield of oxamide from the thermal dehydration of this compound can be increased. researchgate.net The formation of oxalate in atmospheric aerosols is also influenced by the presence of other species like sulfate (B86663), nitrate (B79036), and metals, which can affect its stability and degradation pathways. mdpi.com
Influence of Particle Size:
The particle size of the sample can affect the kinetics of solid-state reactions. osti.gov Generally, smaller particle sizes lead to a larger surface area, which can increase the reaction rate. A study on the formation of oxamide from this compound indicated that particle size is a factor that affects the percentage of formation. osti.gov For other oxalate compounds, the effect of particle size on thermal decomposition has been studied using TG-DTA techniques, showing that it can influence the kinetics of the process. researchgate.net
The following table summarizes the key influences on the decomposition process.
| Factor | Influence |
| Ambient Atmosphere | Affects the composition of gaseous products (e.g., formation of NO in air). jst.go.jp Influences the thermal profile (exothermic peaks in air). rsc.org Can be used to direct the reaction towards specific products (e.g., oxamide formation in ammonia stream). researchgate.net |
| Particle Size | Affects the reaction rate and the yield of certain products. osti.gov Influences the kinetics of decomposition. researchgate.net |
Spectroscopic and Vibrational Studies of Ammonium Oxalate Monohydrate
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In ammonium (B1175870) oxalate (B1200264) monohydrate, FTIR analysis reveals distinct absorption bands corresponding to the vibrations of its constituent ions and water molecule.
The FTIR spectrum of ammonium oxalate monohydrate typically displays a broad absorption band in the high-frequency region, which is characteristic of the O-H stretching vibrations of the water of hydration and the N-H stretching vibrations of the ammonium ions. Specifically, the vibrational modes of liquid water are observed around 3700–3100 cm⁻¹ and at 1643 cm⁻¹. nih.gov When ammonium oxalate is applied to a substrate like Carrara marble, the absorption bands of calcite can also be detected at 871 cm⁻¹ (ν₂(CO₃²⁻)) and 709 cm⁻¹ (ν₄(CO₃²⁻)). nih.gov
The presence of the oxalate group is confirmed by strong absorption bands in the mid-frequency range. These bands are due to the symmetric and asymmetric stretching vibrations of the C=O and C-O bonds within the oxalate anion (C₂O₄²⁻). For instance, vibrational modes of the ammonium oxalate reagent have been identified at 1573, 1453, and 1307 cm⁻¹. nih.gov Theoretical calculations have aided in the complete assignment of infrared bands. researchgate.net
The ammonium ion (NH₄⁺) also contributes to the FTIR spectrum with characteristic bending vibrations. The analysis of these spectral features provides valuable information about the chemical bonding and molecular structure of the compound. researchgate.net
Table 1: Characteristic FTIR Bands of this compound
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
| 3700-3100 | O-H Stretching | Water of Hydration |
| ~3000 | N-H Stretching | Ammonium Ion |
| 1643 | H-O-H Bending | Water of Hydration |
| 1573 | Asymmetric C=O Stretching | Oxalate Ion |
| 1453 | Symmetric C=O Stretching | Oxalate Ion |
| 1307 | C-O Stretching & O-C=O Bending | Oxalate Ion |
| 871 | ν₂(CO₃²⁻) (in presence of calcite) | Carbonate Ion |
| 709 | ν₄(CO₃²⁻) (in presence of calcite) | Carbonate Ion |
Raman Spectroscopy for Vibrational Mode Assignment and Structure
Raman spectroscopy is a complementary vibrational spectroscopic technique that provides detailed information about the molecular structure and vibrational modes of a material. It is particularly useful for identifying oxalate minerals. csic.es
In the Raman spectrum of this compound, distinct bands are observed that correspond to the vibrational modes of the ammonium ions, oxalate ions, and water molecules. For the natural mineral form, oxammite, Raman spectroscopy reveals two bands at 3235 and 3030 cm⁻¹ attributed to OH stretching vibrations, and three bands at 2995, 2900, and 2879 cm⁻¹ assigned to NH vibrational modes. schweizerbart.de Multiple symmetric C-O stretching bands are observed at 1473, 1454, 1447, and 1431 cm⁻¹. schweizerbart.de
Theoretical calculations, such as those using density functional theory (DFT), have been instrumental in assigning the observed Raman bands to specific atomic vibrational motions. csic.esesa.int These studies have confirmed that the computed Raman spectrum shows a high degree of consistency with the experimental spectrum. researchgate.net This allows for a complete assignment of the infrared and Raman bands through a normal coordinate analysis. researchgate.net For example, computational studies have helped to assign bands at 2344, 2161, 1933, and 1902 cm⁻¹ as combination bands, and confirmed the band at 2879 cm⁻¹ as an overtone. esa.int
High-pressure Raman spectroscopy studies have revealed interesting phenomena such as negative linear compressibility (NLC) in this compound. acs.org The red shift of external Raman modes and abnormal changes in some internal modes under high pressure confirm this NLC behavior. acs.org
Table 2: Key Raman Bands of this compound (Oxammite)
| Wavenumber (cm⁻¹) | Assignment |
| 3235, 3030 | OH Stretching Vibrations |
| 2995, 2900, 2879 | NH Vibrational Modes |
| 1475 | Combination of CO and CC bond stretching, HNH twisting |
| 1473, 1454, 1447, 1431 | Symmetric CO Stretching |
| 489 | Combination of OCO bending, CC stretching, HNH twisting |
| 224 | Ammonium and Water Translations |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in the solid state. For this compound, various NMR techniques have provided detailed insights into the local environments and motions of the constituent ions and water molecules.
Proton Magnetic Resonance Studies
Proton magnetic resonance (¹H NMR) studies of this compound have been conducted to understand the reorientational motions of the ammonium ions and water molecules. oup.com The temperature dependence of the proton spin-lattice relaxation times in the laboratory frame (T₁) and the rotating frame (T₁ρ) have been measured on powdered samples of (NH₄)₂C₂O₄·H₂O. oup.comoup.com
The observed changes in the proton T₁ values are compared with calculated values, assuming reorientation of the ammonium ions. oup.comoup.com A sharp decrease in the proton T₁ρ with increasing temperature above 50°C is attributed to the 180° flip motion of the water molecules, which acts as a "slow motion" relaxation mechanism. oup.comoup.com The rates of motion determined from these relaxation time measurements are consistent with those estimated from changes in the line-width. oup.comoup.com
Deuteron (B1233211) Magnetic Resonance Quadrupole Spectra and Coupling Tensors
Deuteron magnetic resonance (²H or D NMR) has been employed to study single crystals of deuterated this compound, (ND₄)₂C₂O₄·D₂O. oup.comoup.com The quadrupole spectra of stationary deuterons were determined at -110°C. oup.comoup.com
The nuclear quadrupole coupling constant (e²qQ/h) and the asymmetry parameter (η) of the electric field gradient (EFG) tensor were determined for the deuterons in the ammonium ions and the water molecule. For the ammonium deuterons, e²qQ/h values range from 163.7 to 172.8 kHz with η values between 0.005 and 0.015. For the water deuteron, the e²qQ/h is 213.3 kHz and η is 0.090. oup.comoup.com These values and the principal axis directions of the EFG tensors are generally consistent with the crystal structure determined by diffraction methods, although the principal z-axes for the deuterons in the ammonium ion show some deviation from the N-H directions. oup.comoup.com
Table 3: Deuteron Quadrupole Coupling Data for (ND₄)₂C₂O₄·D₂O at -110°C
| Deuteron Site | e²qQ/h (kHz) | Asymmetry Parameter (η) |
| Ammonium (ND₄⁺) | 163.7 - 172.8 | 0.005 - 0.015 |
| Water (D₂O) | 213.3 | 0.090 |
Reorientation Dynamics of Ammonium Ions and Water Molecules
Both proton and deuteron NMR studies have provided significant insights into the reorientational dynamics of the ammonium ions and water molecules within the crystal lattice of this compound. oup.comoup.com
From the temperature-dependent changes in the deuteron NMR line-widths, the rates of C₃ reorientation of the ammonium ions and the 180° flip of the water molecules were estimated at various temperatures. oup.comoup.com The reorientation of the ammonium ions was found to be quite isotropic. oup.comoup.com The rates of motion derived from these line-width changes are in good agreement with those obtained from the proton T₁ and T₁ρ relaxation time measurements. oup.comoup.com This consistency across different NMR techniques provides a robust understanding of the dynamic processes occurring within the solid structure of this compound.
Computational Chemistry and Theoretical Investigations of Ammonium Oxalate Monohydrate
Density Functional Theory (DFT) Calculations for Structural Properties
Density Functional Theory (DFT) has been successfully employed to investigate and predict the structural properties of ammonium (B1175870) oxalate (B1200264) monohydrate. csic.es Periodic DFT calculations, using plane waves and pseudopotentials, have yielded a detailed picture of the compound's crystal structure. csic.esalfa-chemistry.com These theoretical models have produced an optimized structure that shows excellent agreement with experimental data obtained from low-temperature X-ray diffraction. csic.esresearchgate.net
The calculations confirm that ammonium oxalate monohydrate crystallizes in an orthorhombic system with the space group P21212. csic.esresearchgate.net The computed lattice parameters, bond lengths, and bond angles accurately reproduce the experimental values, significantly improving upon earlier theoretical models. csic.es For instance, DFT calculations with a large cutoff energy (900 eV) and a dense k-point mesh have provided structural data that aligns closely with experimental measurements at 30 K. csic.es
The internal geometry of the oxalate anion, including C-C and C-O bond distances, is described very well by these calculations. csic.es Similarly, the structure of the ammonium cation and the intricate network of hydrogen bonds are also well-reproduced. csic.es This high level of agreement between theoretical calculations and experimental data validates the computational models used and provides a reliable foundation for further investigation into the material's other properties. csic.esalfa-chemistry.com
| Parameter | Calculated (DFT) | Experimental (30 K) csic.es |
|---|---|---|
| Lattice Constant a (Å) | 7.992 | 8.017 |
| Lattice Constant b (Å) | 10.294 | 10.309 |
| Lattice Constant c (Å) | 3.670 | 3.735 |
| Volume (ų) | 301.968 | 308.687 |
| C-C Distance (Å) | 1.574 | 1.565 |
| C-O1 Distance (Å) | 1.264 | 1.254 |
| C-O2 Distance (Å) | 1.248 | 1.266 |
Theoretical Prediction and Analysis of Raman Spectra
Theoretical calculations have been instrumental in understanding the vibrational properties of this compound. csic.es The Raman spectrum has been computed using density functional perturbation theory (DFPT), providing results that are in strong agreement with experimental spectra. csic.esesa.int This theoretical approach has enabled a rigorous and detailed assignment of the Raman bands, which has significantly improved upon previous empirical assignments. csic.esresearchgate.net
The computational analysis has successfully identified the origins of previously unassigned bands and has clarified that some spectral features, previously thought to be single peaks, are actually composed of contributions from several different vibrational modes. csic.esresearchgate.net For example, key bands used to identify the mineral at 1430, 892, 489, and 224 cm⁻¹ in experimental spectra are reproduced theoretically at 1391, 848, 462, and 262 cm⁻¹, respectively. esa.int These bands are assigned to a combination of C-O and C-C bond stretching, N-H twisting, O-C-O bending, and ammonium and water translations. esa.int
Furthermore, the theoretical calculations have been able to distinguish between fundamental vibrations and other spectral features. Several bands observed in the experimental spectrum (at 2344, 2161, 1933, 1902, and 815 cm⁻¹) were absent in the computed spectrum and were consequently identified as combination bands. csic.esresearchgate.net Similarly, a band at 2879 cm⁻¹ was confirmed to be an overtone. csic.esresearchgate.net This level of detailed analysis showcases the predictive power of theoretical spectroscopy in interpreting complex experimental data.
Thermodynamic Property Determination and Formation Energetics
Computational methods have been used to determine key thermodynamic properties of this compound as a function of temperature. csic.es By calculating the phonon spectrum across the Brillouin zone, important thermodynamic quantities such as specific heat, entropy, enthalpy, and Gibbs free energy can be derived within the quasi-harmonic approximation. csic.es
These theoretical determinations have shown good agreement with available experimental data. For example, the specific heat (Cp) calculated at 323 K is 202.3 J·K⁻¹·mol⁻¹, which differs by only about 4% from the experimental value of 211.7 J·K⁻¹·mol⁻¹. csic.esresearchgate.net This close correspondence lends confidence to the calculated values for other thermodynamic properties for which experimental data may be unavailable. csic.es
Using the computed thermodynamic data, further calculations have been performed to determine the energetics of formation for oxammite and the free energies and reaction constants for its thermal decomposition. csic.esresearchgate.net The results indicate that the crystalline material begins to decompose at a relatively low temperature of 288 K (15°C). alfa-chemistry.com
| Property | Calculated Value csic.es | Experimental Value csic.es | Unit |
|---|---|---|---|
| Specific Heat (Cp) | 202.3 | 211.7 | J·K⁻¹·mol⁻¹ |
Modeling of Mechanical Properties Under Pressure (e.g., Negative Linear Compressibility)
Computational modeling has been crucial in explaining the mechanism behind NLC in this organic mineral. acs.org DFT calculations show that while the a and c axes of the crystal lattice compress under pressure, the b-axis initially shrinks and then exhibits a persistent NLC over a pressure range of approximately 5.0 to 11.5 GPa. nih.govacs.org This computational result is in excellent agreement with experimental observations from synchrotron X-ray powder diffraction. acs.org
The theoretical models attribute this anomalous mechanical behavior to the specific arrangement of hydrogen bonds within the crystal, often described as a "wine-rack" motif. nih.govacs.org Under pressure, the compression along the c-axis causes a mechanical response through the hydrogen-bond network that forces the structure to expand along the b-axis. acs.org This NLC phenomenon is also confirmed by high-pressure Raman spectroscopy, where the red-shift of external Raman modes provides further evidence of the structural changes predicted by DFT. nih.gov
Simulation of Hydrogen Bonding Networks and Their Response to External Stimuli
The extensive hydrogen-bonding network is a defining feature of the this compound crystal structure and is central to its unusual mechanical properties. acs.orgresearchgate.net The structure contains ammonium cations, oxalate anions, and water molecules linked by N-H···O and O-H···O hydrogen bonds. acs.orgacs.org DFT simulations have demonstrated that the N-H···O hydrogen bonds are specifically responsible for the NLC effect. nih.govacs.org
These simulations model the hydrogen bond network as "wine-rack" like motifs. acs.org At ambient pressure, these hydrogen bonds are relatively "soft." researchgate.net As external pressure increases, the crystal structure compresses, causing the atoms to become closer and leading to a "stiffening" of the N-H···O bonds. researchgate.netacs.org At a critical pressure of around 5.0 GPa, the hydrogen-bonded framework becomes rigid enough to produce the NLC mechanical response. researchgate.netacs.org
When pressure is applied, the distance between the oxalate anions and water molecules along the c-axis decreases. acs.org This compression, acting through the now-stiffened hydrogen bond "wine-rack," pushes the ammonium cations apart along the b-axis, causing the unit cell to expand in that direction. acs.org This detailed mechanistic insight, provided by computational simulations, highlights how the collective behavior of the hydrogen bond network governs the macroscopic mechanical response of the material to external stimuli like pressure. acs.orgrsc.org
Applications in Materials Science and Engineering
Precursor for Metal Oxide Synthesis
Ammonium (B1175870) oxalate (B1200264) monohydrate is frequently employed as a precursor in the synthesis of various metal oxides, where it facilitates the formation of an intermediate metal oxalate compound that is subsequently calcined to yield the desired oxide. This method allows for control over the stoichiometry, purity, and morphology of the final product.
Niobium Pentoxide (Nb₂O₅): Ammonium niobate(V) oxalate hydrate (B1144303), a derivative, serves as a water-soluble and stable precursor for synthesizing niobium pentoxide. rsc.orgsamaterials.com This approach is favored over alternatives like niobium pentachloride, which hydrolyzes too quickly in water. rsc.org The synthesis involves creating a niobium precursor, such as trioxalate monohydrated ammonium oxyniobate, by complexing niobium oxide with oxalic acid and ammonium oxalate. scielo.br This precursor is then calcined to produce Nb₂O₅. scielo.br This method is used to create Nb₂O₅-based materials for applications in catalysts, electronic components like capacitors, ceramics, and optical materials. samaterials.comgoogle.com For instance, Ni-Nb-O mixed oxides for catalysis are prepared using nickel nitrate (B79036) and ammonium niobium oxalate as precursors in an evaporation method. conicet.gov.arjove.com
Cobalt Oxide (Co₃O₄): In the synthesis of cobalt oxide nanoparticles, ammonium oxalate is used as a precipitating agent with a cobalt salt, such as cobalt nitrate. researchgate.net This co-precipitation method forms a cobalt oxalate intermediate. sciforum.net The resulting pink precipitate is then calcined at temperatures around 400°C to thermally decompose the oxalate and form crystalline Co₃O₄ nanoparticles. researchgate.netsciforum.net Research has shown this method successfully produces nanorods and other nanoscale morphologies of Co₃O₄, which are significant for applications in catalysis, sensors, and energy storage. sciforum.net
Nickel Oxide (NiO): The synthesis of nickel oxide often involves a co-precipitation method where ammonium oxalate is reacted with a nickel salt like nickel (II) nitrate to form a nickel (II) oxalate (NiC₂O₄) precursor. researchgate.net This intermediate precipitate is then calcined to produce NiO sub-micro rods or other desired morphologies. researchgate.net This two-step process is also used in creating mixed-metal oxides; for example, Ni-Nb mixed oxides are synthesized using nickel nitrate and ammonium niobate(V) oxalate hydrate as precursors. jove.com The properties of the resulting NiO material are valuable for applications in batteries, fuel cells, catalysts, and sensors. researchgate.net
Table 1: Synthesis of Metal Oxides Using Ammonium Oxalate Monohydrate
| Metal Oxide | Precursor(s) | Synthesis Method | Key Application of Oxide |
|---|---|---|---|
| Niobium Pentoxide (Nb₂O₅) | Ammonium niobate(V) oxalate hydrate, Niobium oxide, Oxalic acid | Complexation followed by calcination | Catalysts, Capacitors, Ceramics samaterials.comgoogle.com |
| Cobalt Oxide (Co₃O₄) | Cobalt nitrate, Ammonium oxalate | Co-precipitation followed by thermal decomposition | Catalysis, Energy Storage, Sensors sciforum.net |
| Nickel Oxide (NiO) | Nickel (II) nitrate, Ammonium oxalate | Co-precipitation followed by calcination | Batteries, Fuel Cells, Catalysts researchgate.net |
**7.2. Role in Advanced Materials Production
The unique properties of this compound contribute to the development of advanced materials with specific physical characteristics. chemimpex.com
Role in Advanced Materials Production
Ceramics and Glass Manufacturing
In the production of ceramics, this compound is utilized in wet-chemical co-precipitation methods to prepare high-purity ceramic powders with narrow particle-size distributions. google.com It acts as a precipitant for aqueous solutions of water-soluble metal-ion chelate precursors at a near-neutral pH. google.com During the subsequent calcination process, the residual ammonium oxalate volatilizes completely, ensuring the purity of the final ceramic product, such as composition-modified barium titanate. google.com This process is advantageous as it often eliminates the need for a washing step to remove residuals. google.com The compound is also used in the synthesis of materials for microporous ceramics, for example, in preparing powder mixtures containing calcium oxalate monohydrate for hydroxyapatite-based ceramics. mdpi.com Its role extends to the production of pigments for ceramics and glass. chemimpex.com
Enhancement of Polymer Properties
This compound is utilized in the production of oxalate-based materials that can enhance the properties of polymers. chemimpex.com The incorporation of these materials can make polymers more durable and effective for a variety of applications. chemimpex.com
Catalysis and Battery Technology Material Development
This compound is a key reagent in developing materials for catalysis and energy storage. chemimpex.com It serves as a precursor for synthesizing metal oxalates, which are crucial intermediates in creating catalysts and materials for battery technology. chemimpex.com
In catalysis, ammonium niobate(V) oxalate hydrate, derived from ammonium oxalate, is a precursor for niobium-based catalysts used in oxidation and acid-catalyzed reactions. samaterials.comthieme-connect.com Similarly, Ni-Nb mixed oxides, prepared from ammonium niobium oxalate and nickel precursors, are effective catalysts for processes like the oxidative dehydrogenation of ethane. conicet.gov.ar
In battery technology, ammonium oxalate is used in the co-precipitation synthesis of precursor microparticles for cathode materials, such as NCM811 (Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂). nih.gov This process can produce uniformly-sized spherical oxalate precursors which, after lithiation, result in cathode materials with high tap density and specific capacity. nih.gov The compound is also researched as a precursor for cobalt-based electrode materials in batteries and supercapacitors.
Textile and Dyeing Industry Applications as a Mordant
This compound serves an important function in the textile and dyeing industries as a mordant. chemimpex.com A mordant is a substance used to fix dyes on fabrics, improving the color fastness and durability of the dyed material. justdial.com When added to a dye bath, ammonium oxalate helps the dye adhere more effectively to fibers like cotton. heavenmaterials.com Its ability to form complexes with metal ions is key to this process, enhancing the uptake and permanence of the dye on the textile. chemimpex.com
Conservation Science: Formation of Calcium Oxalate Protective Layers on Stone
In the field of cultural heritage conservation, ammonium oxalate is used to create protective layers on stone monuments, particularly those made of marble and limestone. ctsconservation.comunibo.it When an aqueous solution of ammonium oxalate is applied to a carbonate-based stone like marble (calcium carbonate, CaCO₃), a chemical reaction occurs. mdpi.com This reaction transforms the surface of the stone into a thin, passivating layer of calcium oxalate monohydrate (CaC₂O₄·H₂O), a mineral known as whewellite (B87421). unibo.itmdpi.com
This newly formed calcium oxalate layer is significantly less soluble in water and more resistant to acidic environments than the original calcium carbonate substrate. unibo.it This increased resistance helps protect the stone from weathering and dissolution caused by acid rain. mdpi.com The treatment can be applied using various methods, including poultices, immersion, or brushing, with the goal of forming a cohesive protective film. unibo.itmdpi.com Studies have shown that this treatment can create a protective layer with a thickness ranging from 5 to 30 micrometers, depending on the porosity of the stone. mdpi.com This method is considered an effective inorganic treatment for slowing the surface corrosion of stone artworks and buildings. mdpi.com
Applications in Analytical and Environmental Chemistry
Reagent in Analytical Techniques
As a key analytical reagent, ammonium (B1175870) oxalate (B1200264) monohydrate is employed in several foundational chemical analysis methods. piochemstore.comworldofscience.co.za It is valued for its high solubility in water and its ability to produce pure, well-defined precipitates with specific metal ions, facilitating their separation and quantification. chemimpex.comchemimpex.com
Ammonium oxalate monohydrate is a cornerstone reagent in gravimetric analysis, a method that relies on the mass of a solid precipitate to quantify an analyte. worldofscience.co.za Its most prominent application is in the determination of calcium. worldofscience.co.zalabtexbd.comvedantu.com When an aqueous solution of ammonium oxalate is added to a sample containing calcium ions, a dense, white precipitate of calcium oxalate monohydrate (CaC₂O₄·H₂O) is formed. worldofscience.co.zalabtexbd.com
The reaction is as follows: Ca²⁺(aq) + (NH₄)₂C₂O₄(aq) + H₂O(l) → CaC₂O₄·H₂O(s) + 2NH₄⁺(aq)
This precipitate is highly insoluble in neutral or alkaline solutions, ensuring a near-complete precipitation of calcium from the sample. The precipitate can then be filtered, washed, dried, and weighed. From the mass of the calcium oxalate monohydrate, the original amount of calcium in the sample can be accurately calculated. This method is a standard procedure for analyzing calcium levels in various materials, including biological samples and water. worldofscience.co.zacancer.gov
In titrimetric analysis, while not a direct titrant itself, ammonium oxalate is used in preparatory steps. For instance, after precipitating calcium as calcium oxalate, the precipitate can be filtered, washed, and then dissolved in an acid like sulfuric acid. The resulting oxalic acid solution can then be titrated with a standard solution of a strong oxidizing agent, such as potassium permanganate, to determine the amount of oxalate, and by extension, the amount of calcium. acs.org
Table 1: Application in Gravimetric and Titrimetric Analysis
| Analytical Technique | Analyte | Role of this compound | Principle |
|---|---|---|---|
| Gravimetric Analysis | Calcium (Ca²⁺) | Precipitating Agent | Forms insoluble calcium oxalate monohydrate precipitate for mass determination. worldofscience.co.zalabtexbd.com |
| Redox Titration | Calcium (Ca²⁺) | Indirect Reagent | Precipitates calcium; the resulting oxalate is then titrated with KMnO₄. acs.org |
Ammonium oxalate also finds use in the field of chromatography. thegoodscentscompany.comthegoodscentscompany.com In some ion-exchange chromatography methods, it can be used as a component of the eluent or mobile phase to facilitate the separation of metal ions. The oxalate ions can form complexes with the metal ions, altering their affinity for the stationary phase and allowing for their differential elution and subsequent detection. It has been noted in the context of separating certain metal ions using specialized ion-exchanger columns. thegoodscentscompany.com
Complexometric Titrations and Gravimetric Analyses
Chelation and Complexation Chemistry with Metal Ions
The chemical utility of this compound is fundamentally linked to the behavior of the oxalate dianion (C₂O₄²⁻). As a bidentate ligand, the oxalate ion can donate electrons from two of its oxygen atoms to a single metal ion, forming a stable, five-membered chelate ring. nih.gov This ability to form stable complexes with a multitude of metal ions is a defining characteristic. guidechem.comchemicalbook.com
This chelation is the basis for its use in precipitating ions like calcium and lead from solution. The formation of these stable, often insoluble, metal-oxalate complexes effectively removes the metal ions from the solution phase, which is a critical step in both their qualitative detection and quantitative analysis. chemimpex.comguidechem.com The strength and stability of these complexes make ammonium oxalate an effective agent for sequestering metal ions in various analytical and industrial processes. chemimpex.com
Detection and Determination of Specific Cations and Anions (e.g., Calcium, Lead, Fluoride (B91410), Rare Earth Metals)
This compound is a widely recognized reagent for the detection and quantitative determination of several specific ions. chemicalbook.comscbt.comibresco.com
Calcium (Ca²⁺): As detailed previously, its most common use is in the precipitation and quantification of calcium. scharlab.comottokemi.com The formation of a white precipitate upon adding ammonium oxalate to a neutral solution is a classic qualitative test for calcium. cancer.gov Certified solutions of ammonium oxalate are specifically prepared for this purpose. fishersci.ca
Lead (Pb²⁺): Similar to calcium, lead ions form an insoluble precipitate of lead oxalate (PbC₂O₄) when treated with ammonium oxalate. This reaction can be used for the gravimetric determination of lead. scbt.comscharlab.comcarlroth.com
Rare Earth Metals: Ammonium oxalate is also employed in the analytical chemistry of rare earth elements (REEs). scharlab.comcarlroth.comdicksonchemical.com.sg It can be used to selectively precipitate REEs from a solution, separating them from other elements. This is often a crucial step in the complex process of analyzing geological samples or industrial materials containing these valuable metals. thermofisher.in
Fluoride (F⁻): The compound has been used in the detection of fluoride ions. chemicalbook.comscbt.comottokemi.com This application is less direct than with cations. One method involves the use of an acid ammonium oxalate extraction to determine fluoride concentrations in soil samples. thegoodscentscompany.com
Table 2: Ions Detected by this compound
| Ion | Chemical Formula | Application |
|---|---|---|
| Calcium | Ca²⁺ | Qualitative detection and quantitative gravimetric analysis. scharlab.comottokemi.comfishersci.ca |
| Lead | Pb²⁺ | Gravimetric determination. scbt.comcarlroth.com |
| Rare Earth Metals | REEs | Selective precipitation for separation and analysis. carlroth.comdicksonchemical.com.sg |
| Fluoride | F⁻ | Used in extraction methods for soil analysis. thegoodscentscompany.comchemicalbook.com |
Environmental Remediation and Treatment Processes
While primarily an analytical reagent, the chemical properties of ammonium oxalate lend themselves to certain environmental applications.
This compound has been used as a model compound in experimental studies focused on wastewater treatment. biosynth.com Specifically, it has served as a source of ammonium ions in research investigating technologies for ammonium removal from wastewater. biosynth.com Methods for removing ammonium from wastewater are critical due to its toxicity to aquatic life and its role in eutrophication. gjesm.net These treatment technologies include processes like ion exchange, adsorption, and biological nitrification/denitrification. gjesm.net In this context, this compound is not used as a treatment agent itself, but rather as a component in laboratory-prepared synthetic wastewater to test and develop efficient removal methods. biosynth.com
Studies in Soil Chemistry and Nutrient Cycling
Ammonium oxalate, particularly as an acidic extractant (acid ammonium oxalate), is a crucial reagent in soil chemistry for differentiating between various forms of key elements, which in turn provides insights into nutrient cycling and soil organic matter dynamics. Its primary use is to selectively extract non-crystalline (amorphous) and organically complexed forms of iron (Fe) and aluminum (Al) oxides and hydroxides. publish.csiro.auoregonstate.edu This is distinct from other extractants like citrate-dithionite, which also dissolves more crystalline forms. nasa.gov
Research has demonstrated a significant correlation between the amount of Fe extracted by ammonium oxalate and soil organic carbon (SOC) concentrations. publish.csiro.auusda.gov For instance, in one study, ammonium oxalate-extractable Fe was positively correlated with soil C concentrations in the uppermost mineral horizon (r = 0.34) and with soil C stocks in the upper 20 cm of mineral soil (r = 0.53). usda.gov These non-crystalline Fe and Al forms have a high surface area and reactivity, allowing them to bind with organic molecules, protecting them from microbial degradation and thus facilitating the sequestration of carbon in the soil. usda.gov
Furthermore, studies have shown that ammonium oxalate-extractable aluminum (Alox) is often a stronger predictor of SOC concentration than its iron counterpart (Feox). publish.csiro.au The complex interplay between these metal oxides, SOC, and other nutrients like phosphorus highlights the utility of ammonium oxalate extractions in modeling soil biogeochemistry.
In the context of nitrogen cycling, ammonium oxalate-extractable iron has been linked to nitrogen mineralization potential in submerged soils, such as those used for wetland rice cultivation. icrisat.org In these anaerobic environments, the reduction of Fe(III) oxides is coupled with the oxidation of organic matter, leading to the release of ammonium (NH₄⁺). Studies have found significant correlations between mineralizable nitrogen and Fe extracted by ammonium oxalate (r = 0.75). icrisat.org This indicates that the amount of "active" or reducible iron, as determined by ammonium oxalate extraction, is a key factor controlling the availability of nitrogen to plants in these systems.
Ammonium oxalate has also proven effective in assessing the availability of micronutrients. For example, it is considered the best predictor of plant-available molybdenum (Mo) in sandy, acidic soils. nau.edu Research has shown a strong correlation between ammonium oxalate-extractable Mo and Mo concentrations in the foliage of legumes, which have high Mo requirements for nitrogen fixation. nau.edu This availability is often linked to the presence of iron, manganese, and aluminum oxides, with which molybdenum can be associated. nau.edu
Table 1: Correlation of Ammonium Oxalate Extractable Elements with Soil Properties
| Extractable Element | Correlated Soil Property | Correlation Coefficient (r) | Soil Type/Condition | Reference |
|---|---|---|---|---|
| Iron (Fe) | Soil Organic Carbon (SOC) Stocks (0-20cm) | 0.53 | Forest Soil | usda.gov |
| Iron (Fe) | Mineralizable Nitrogen (N) | 0.75 | West African Rice Soils | icrisat.org |
| Molybdenum (Mo) | Galactia elliottii Foliar Molybdenum | Positive correlation noted | Sandy, Acidic Soils | nau.edu |
Analysis of Oxalate in Natural Systems (e.g., Oxammite Mineral)
This compound occurs naturally as the mineral oxammite. mindat.org It is a rare organic mineral, typically found in guano deposits, such as those on the Guañape Islands of Peru, where it was first identified. mindat.org Its formation is associated with the decomposition of avian excreta. mindat.org The name itself is an allusion to its composition, containing both oxalate and ammonium ions. mindat.org
The analysis and identification of oxammite and other natural oxalate minerals rely heavily on spectroscopic techniques, with Raman spectroscopy being particularly effective. researchgate.netresearchgate.net The Raman spectrum of oxammite is distinct from other oxalate minerals, which allows for its unambiguous identification, even when present as a film on a host rock. researchgate.netresearchgate.net Key characteristic bands in the Raman spectrum of oxammite are used for its identification. For instance, the C-O stretching vibration is observed at approximately 1473 cm⁻¹. researchgate.net Unlike many other oxalate minerals, the infrared and Raman spectra of oxammite are not mutually exclusive, which provides information about its crystal structure. researchgate.netresearchgate.net
Theoretical solid-state calculations based on density functional theory (DFT) have been used to investigate the structural, spectroscopic, and thermodynamic properties of oxammite. csic.es These studies have confirmed its orthorhombic crystal system and have helped in the detailed assignment of its vibrational spectra. csic.es The calculated lattice parameters and bond distances show good agreement with experimental data obtained from X-ray diffraction. csic.es
Table 2: Properties of the Mineral Oxammite
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | (NH₄)₂(C₂O₄) · H₂O | mindat.org |
| Crystal System | Orthorhombic | mindat.org |
| Color | Colorless to pale yellow | mindat.org |
| Hardness (Mohs) | 2.5 | mindat.org |
| Density (g/cm³) | ~1.5 | mindat.org |
| Typical Occurrence | Guano deposits | mindat.org |
| Key Raman Band (C-O stretch) | ~1473 cm⁻¹ | researchgate.net |
The study of natural oxalates extends beyond oxammite to include more common calcium oxalates like whewellite (B87421) (CaC₂O₄·H₂O) and weddellite (B1203044) (CaC₂O₄·2H₂O). nerc.ac.uk These minerals are often products of biomineralization, produced by organisms like fungi, lichens, and plants. nerc.ac.uknih.gov The analysis of these minerals in various geological settings, such as the Atacama Desert, provides insights into carbon geochemistry and potential biological activity in extreme environments. nerc.ac.uk Techniques such as X-ray diffraction (XRD) and ion chromatography (IC) are used to detect and quantify these oxalate phases in geological samples. nerc.ac.uk
Biogeochemical Significance of Oxalates and Oxalotrophy
Oxalates, as a class of compounds, play a significant role in several biogeochemical processes, particularly in the carbon cycle. nih.govresearchgate.net A key process is the oxalate-carbonate pathway (OCP), where oxalate minerals, primarily calcium oxalate produced by plants and fungi, are metabolized by microorganisms. nih.govfrontiersin.orgnih.gov This microbial metabolism, known as oxalotrophy, involves the oxidation of oxalate, which leads to an increase in local pH and the subsequent precipitation of calcium carbonate (CaCO₃). nih.govresearchgate.net Since calcium carbonate is a much more stable and long-lived form of carbon storage in soils (with a residence time of 10² to 10⁶ years) compared to biomass, the OCP acts as a long-term sink for atmospheric carbon dioxide. nih.gov
Oxalotrophy is a metabolic capability found in various bacteria and fungi. frontiersin.orgnih.gov These organisms possess specific enzymes, such as oxalate oxidase and oxalate decarboxylase, that allow them to break down oxalate. omicsdi.org The study of the genetics and enzymology of oxalotrophy is an active area of research, aiming to understand the diversity and ecology of these microorganisms and their contribution to global carbon fluxes. researchgate.netfrontiersin.orgomicsdi.org
Beyond carbon sequestration, the production of oxalic acid and its salts by organisms has other important biogeochemical consequences. csic.esnih.gov
Nutrient Availability: Oxalic acid is a strong chelating agent. Its secretion by plant roots and fungi can mobilize essential nutrients, such as phosphate (B84403), by dissolving minerals that contain them. nih.gov It can also influence the availability of metal micronutrients.
Mineral Weathering: As a potent organic acid, oxalic acid contributes to the chemical weathering of rocks and minerals in soil. nih.gov This process, known as bioweathering, releases cations and other elements from the mineral structure, making them available for biological uptake and influencing soil formation.
Metal Sequestration: Oxalates can precipitate with various metal cations, forming insoluble metal oxalate minerals. nih.gov This can play a role in detoxifying high concentrations of potentially toxic metals in the soil environment.
Potential Role in Extraterrestrial Geochemistry (e.g., Martian Context)
The study of oxalate minerals, including ammonium oxalate, has gained significant traction in the field of astrobiology and extraterrestrial geochemistry, particularly in the context of Mars. researchgate.netfrontiersin.org It has been proposed that oxalate minerals could be a widespread component of Martian surface materials. nerc.ac.uk This hypothesis is based on the highly oxidizing conditions prevalent on the Martian surface, which could lead to the formation of oxalates from other organic precursors. nerc.ac.ukfrontiersin.org
Several key points underscore the potential significance of oxalates on Mars:
Stability: Laboratory experiments have shown that oxalic acid and its mineral salts are remarkably stable under the pressure, temperature, and intense ultraviolet (UV) irradiation conditions found on the surface of Mars. researchgate.net Their stability is comparable to that of sulfates and carbonates. frontiersin.org This resistance to degradation means that if oxalates were formed, they could accumulate and persist over geological timescales.
Formation Pathways: Oxalates can be formed through both abiotic and biological pathways. frontiersin.org Abiotic processes, such as the UV irradiation of other simple organic molecules like formaldehyde (B43269) in the presence of water, could produce oxalates. frontiersin.org The detection of CO₂ release by the Viking lander missions in the 1970s has been retrospectively suggested as possibly resulting from the thermal decomposition of oxalate salts in the Martian regolith. researchgate.netfrontiersin.org
Geochemical Role: The presence of oxalates could have significant implications for the Martian carbon cycle. researchgate.netfrontiersin.org Furthermore, as ammonium oxalate, it could serve as a potential sink for nitrogen, another crucial element for life. science.gov The interaction of oxalates with other minerals could also influence Martian geochemical processes. researchgate.net
Biomarker Potential: Because a primary route for the concentration of oxalate minerals on Earth is through biological activity (biomineralization by lichens, fungi, and other microbes), their detection on Mars is of high interest as a potential biomarker. researchgate.netresearchgate.net While abiotic formation is possible, the discovery of concentrated deposits of oxalate minerals could be interpreted as a possible sign of past or present life. researchgate.netresearchgate.net
The CheMin instrument on the Mars Science Laboratory (MSL) Curiosity rover has returned X-ray diffraction data from a mudstone sample that is consistent with the presence of small amounts of refractory metal oxalates (such as calcium, iron, or magnesium oxalates). nerc.ac.uk The study of terrestrial analogues, like the hyperarid Atacama Desert where oxalate minerals have been found, provides valuable insights into the potential formation, transport, and preservation of oxalates in a Mars-like environment. nerc.ac.uk Consequently, the search for oxalates is a key objective for current and future Mars missions, which employ instruments like Raman spectrometers that are well-suited for their detection. csic.es
Advanced Research Directions and Future Perspectives on Ammonium Oxalate Monohydrate
The scientific community continues to explore the multifaceted nature of ammonium (B1175870) oxalate (B1200264) monohydrate, pushing the boundaries of its synthesis, characterization, and application. Advanced research is paving the way for novel materials and more sustainable chemical processes.
Q & A
Q. How is ammonium oxalate monohydrate used to quantify calcium ions in analytical chemistry?
this compound reacts with Ca²⁺ to form insoluble calcium oxalate, which is filtered, dried, and weighed for gravimetric analysis. Prepare a 0.1 M solution by dissolving 14.2 g in 1 L deionized water at 20°C. Validate results via back-titration with potassium permanganate to address potential co-precipitation errors .
Q. What safety measures are critical when handling this compound?
Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes. Store separately from acids to prevent toxic oxalic acid release .
Q. How does solubility in aqueous systems affect experimental design?
Solubility is temperature-dependent (14.2 g/L at 20°C). For reproducible results, pre-saturate solutions and filter undissolved solids. In mixed solvents (e.g., water-acetone), phase diagrams must be constructed to avoid unintended precipitation during titrations .
Advanced Research Questions
Q. How can this compound doping enhance potassium dihydrogen phosphate (KDP) crystal properties?
Doping at 0.5–2 wt% modifies crystal lattice parameters, improving mechanical strength (Vickers hardness increased by 15–20%) and optical clarity. Characterize doped crystals via XRD for lattice distortions and FTIR to confirm oxalate incorporation .
Q. What parameters optimize this compound poultices for limestone conservation?
A 5% solution in cellulose pulp applied for 24 hours achieves effective consolidation. Monitor efficacy via SEM (surface morphology) and mercury intrusion porosimetry (pore reduction). Adjust contact time based on limestone porosity (e.g., 12–48 hours) .
Q. How to address contradictions in solubility data across solvent systems?
Discrepancies arise from hydration states or impurities. Use Karl Fischer titration to verify water content. For mixed solvents (e.g., water-acetone), equilibrate solutions at 25°C for 24 hours before gravimetric analysis. Report solvent ratios and purity grades .
Q. What mechanisms explain this compound’s role in coal solubilization?
It acts as a chelating agent, binding metal ions (e.g., Fe³⁺) in coal matrices. Optimize reaction conditions (pH 3–5, 60°C) to enhance solubilization efficiency. Validate via ICP-MS to quantify metal removal .
Methodological Notes
- Contradiction Analysis : Differences in reported solubility (e.g., 14.2 g/L vs. 12.8 g/L) may stem from hydration state variations. Always confirm hydration via TGA (weight loss at 100–150°C indicates water release) .
- Data Validation : Cross-check precipitation efficiency in metal analysis using EDTA complexometric titration to identify interference from Mg²⁺ or Sr²⁺ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
